2-[4-(Furan-2-carbonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine
Overview
Description
2-[4-(Furan-2-carbonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine is a complex organic compound that features a pyrimidine core substituted with furan, piperazine, and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Furan-2-carbonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carbonyl-piperazine intermediate. This intermediate is then reacted with 4-methyl-6-(piperidin-1-yl)pyrimidine under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Furan-2-carbonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The piperazine and piperidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
2-[4-(Furan-2-carbonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(Furan-2-carbonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.
Uniqueness
2-[4-(Furan-2-carbonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring, in particular, offers unique opportunities for further chemical modifications and applications .
Properties
IUPAC Name |
furan-2-yl-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-15-14-17(22-7-3-2-4-8-22)21-19(20-15)24-11-9-23(10-12-24)18(25)16-6-5-13-26-16/h5-6,13-14H,2-4,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQOUDKFCLGEBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CO3)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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